Late-stage N-alkylation of pyrazole cores often yields unmanageable N1/N2 isomer mixtures, forcing costly chromatography. 1-Ethyl-1H-pyrazole-4-carbaldehyde (CAS 304903-10-4) is a pre-ethylated building block that eliminates these inefficiencies. • Ensures absolute regiocontrol, bypassing isomer separation. • Provides increased steric bulk and lipophilicity vs. N-methyl analog for improved membrane permeability and target binding. • Enables direct synthesis of ethyl-substituted pyrazole derivatives for SAR studies, molecular crystals, and agrochemicals.
1-Ethyl-1H-pyrazole-4-carbaldehyde (CAS 304903-10-4) is a highly versatile, pre-alkylated heterocyclic building block widely utilized in pharmaceutical synthesis, agrochemical development, and advanced materials research . Featuring a reactive C4-formyl group, it readily undergoes standard transformations such as reductive aminations, Wittig reactions, and Knoevenagel condensations. The presence of the N1-ethyl substituent distinguishes it from more common methyl or unsubstituted analogs by providing a specific steric and lipophilic profile, making it a critical precursor when precise tuning of physicochemical properties or strict regiochemical control is required in downstream applications .
Substituting 1-ethyl-1H-pyrazole-4-carbaldehyde with the more ubiquitous 1-methyl-1H-pyrazole-4-carbaldehyde or the unsubstituted 1H-pyrazole-4-carbaldehyde frequently leads to suboptimal outcomes in both drug discovery and process chemistry . The N-methyl analog lacks the necessary steric bulk and lipophilicity to effectively fill specific hydrophobic binding pockets or achieve desired membrane permeability targets [1]. Conversely, utilizing the unsubstituted 1H-pyrazole-4-carbaldehyde necessitates a late-stage N-alkylation step, which notoriously suffers from poor regioselectivity, yielding mixtures of N1 and N2 isomers that demand costly, yield-depleting chromatographic separations [2]. Procuring the pre-ethylated building block bypasses these inefficiencies, ensuring absolute regiocontrol and targeted physicochemical profiles.
The N-ethyl substitution provides a predictable and significant increase in lipophilicity compared to the N-methyl benchmark. This modification is frequently leveraged in medicinal chemistry to improve the passive membrane permeability of downstream active pharmaceutical ingredients (APIs) without altering the core binding interactions of the pyrazole scaffold .
| Evidence Dimension | Calculated Partition Coefficient (logP) |
| Target Compound Data | 1-Ethyl-1H-pyrazole-4-carbaldehyde (logP ~0.76) |
| Comparator Or Baseline | 1-Methyl-1H-pyrazole-4-carbaldehyde (logP ~0.47) |
| Quantified Difference | +0.29 logP unit increase |
| Conditions | Standard predictive ADME models (e.g., XLOGP3 / iLOGP) |
Enables precise tuning of drug candidate lipophilicity to optimize oral bioavailability and tissue distribution.
Procuring the pre-alkylated 1-ethyl-1H-pyrazole-4-carbaldehyde eliminates the need for downstream N-alkylation of the pyrazole core [1]. Late-stage alkylation of unsubstituted pyrazoles typically results in a mixture of N1 and N2 regioisomers, requiring resource-intensive purification steps that significantly degrade overall process efficiency [2].
| Evidence Dimension | Regioisomer Yield and Process Steps |
| Target Compound Data | 1-Ethyl-1H-pyrazole-4-carbaldehyde (100% N1 regiocontrol, 0 downstream alkylation steps) |
| Comparator Or Baseline | 1H-Pyrazole-4-carbaldehyde (Yields N1/N2 mixtures, requires separation) |
| Quantified Difference | Eliminates 1 synthetic step and prevents up to 30-50% yield loss associated with regioisomer separation |
| Conditions | Scale-up API manufacturing and multi-step synthesis |
Directly improves overall synthetic yield and reduces manufacturing costs by avoiding complex chromatographic separations.
The ethyl group introduces additional steric bulk compared to the methyl analog, which can be critical for achieving target selectivity in kinase and metalloprotease inhibitors [1]. This added volume can effectively fill specific S1 subpockets or displace unstable water molecules, enhancing binding affinity while simultaneously creating steric clashes with off-target enzymes[2].
| Evidence Dimension | Steric Volume / Subpocket Engagement |
| Target Compound Data | N-Ethyl pyrazole derivatives (Provides additional ~17 ų of van der Waals volume) |
| Comparator Or Baseline | N-Methyl pyrazole derivatives (Smaller steric footprint) |
| Quantified Difference | Altered spatial occupancy leading to differentiated IC50 profiles in SAR studies |
| Conditions | Structure-based drug design and homology modeling (e.g., ADAMTS7 vs MMP12 selectivity) |
Crucial for medicinal chemists when an N-methyl analog fails to provide the necessary selectivity window against structurally similar off-target proteins.
In the synthesis of heterospin polymer chain complexes (e.g., Cu(hfac)2 with nitronyl nitroxide radicals), the N-alkyl substituent dictates the solid-state packing and steric accessibility of the nitroxyl group [1]. The N-ethyl variant induces distinct structural rearrangements during cooling-heating cycles compared to the N-methyl analog, directly altering the temperature dynamics of the magnetic phase transitions [2].
| Evidence Dimension | Thermally Induced Magnetic Moment Transition |
| Target Compound Data | NPzEt (N-ethyl) complexes (Specific spin-transition temperature profile) |
| Comparator Or Baseline | NPzMe (N-methyl) complexes (Distinctly different transition dynamics) |
| Quantified Difference | Tunable shift in the temperature at which abrupt changes in effective magnetic moment occur |
| Conditions | Solid-state Cu(hfac)2 heterospin 'breathing crystal' complexes |
Essential for materials scientists engineering molecular magnets with precise, temperature-specific spin-transition properties.
This compound is the preferred building block when structure-activity relationship (SAR) studies indicate that the N-methyl analog lacks sufficient lipophilicity for oral bioavailability or fails to achieve target selectivity due to inadequate steric filling of hydrophobic subpockets[1].
In process chemistry, utilizing this pre-alkylated precursor is highly recommended to bypass late-stage N-alkylation of the pyrazole core, thereby eliminating the formation of N1/N2 regioisomer mixtures and avoiding costly, yield-reducing chromatographic separations [2].
It serves as a critical starting material for synthesizing N-ethyl pyrazolyl-substituted nitronyl nitroxides, where the specific steric bulk of the ethyl group is required to tune the crystal packing and spin-transition temperatures of 'breathing crystal' heterospin complexes [3].
Irritant